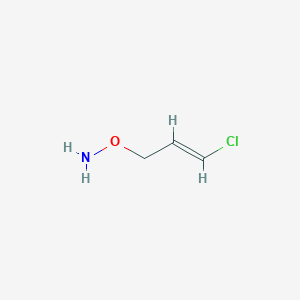

O-(3-Chloroallyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87851-77-2 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-Chloroallyl)hydroxylamine, with the CAS number 87851-77-2, is a versatile hydroxylamine derivative that serves as a key building block in modern organic synthesis.[1] Its unique bifunctional nature, possessing both a reactive hydroxylamine moiety and a chloroallyl group, makes it a valuable reagent in the synthesis of a variety of heterocyclic compounds and complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a clear, colorless to pale yellow oil at room temperature.[2] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClNO | [1][2][3] |

| Molecular Weight | 107.54 g/mol | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 155-160 °C | [2] |

| 209 °C at 760 mmHg | [1] | |

| Melting Point | -50 to -45 °C | [2] |

| Density | 1.073 g/mL at 25 °C | [2] |

| 1.155 g/cm³ | [4] | |

| Flash Point | 80 °C | [1][4] |

| pKa | 3.80 ± 0.70 (predicted) | [1] |

Table 2: Solubility and Storage

| Property | Information | Source(s) |

| Solubility | Soluble in water and organic solvents. Slightly soluble in chloroform and ethyl acetate. | [1][2] |

| Storage Conditions | Store in a freezer at temperatures below -20°C under an inert atmosphere. Protect from light. | [1][5] |

Table 3: Spectroscopic Data

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. The most common approach involves the O-alkylation of hydroxylamine or a protected hydroxylamine derivative with a 3-chloroallyl source, typically trans-1,3-dichloropropene. Two representative experimental protocols are detailed below.

Experimental Protocol 1: Direct Alkylation of Hydroxylamine

This method involves the direct reaction of hydroxylamine with trans-1,3-dichloropropene.

Reaction Scheme:

NH₂OH + Cl-CH=CH-CH₂-Cl → Cl-CH=CH-CH₂-O-NH₂ + HCl

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with an aqueous solution of hydroxylamine.

-

Catalyst Addition: An acid catalyst, such as hydrochloric acid, is added to the reaction mixture.[1]

-

Addition of Alkylating Agent: trans-1,3-dichloropropene is added dropwise to the reaction mixture while maintaining the temperature between 20°C and 75°C.[1]

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product is then extracted into an organic solvent.

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, often as its hydrochloride salt, by recrystallization or chromatography to yield this compound.[1]

Experimental Protocol 2: Synthesis via N-Hydroxyphthalimide

This multi-step synthesis utilizes a protected form of hydroxylamine, N-hydroxyphthalimide, to control the selectivity of the alkylation.

Methodology:

-

Synthesis of o-Phthaloyl Chloride: Phthalic acid is reacted with an excess of thionyl chloride. The mixture is heated, and the excess thionyl chloride is removed by distillation to yield o-phthaloyl chloride.[6]

-

Synthesis of N-Hydroxyphthalimide: Hydroxylamine hydrochloride is dissolved in dichloromethane, and the o-phthaloyl chloride is added dropwise at a controlled temperature (e.g., 5°C). After the reaction is complete, the dichloromethane is removed by distillation to afford N-hydroxyphthalimide.[6]

-

O-Alkylation: The N-hydroxyphthalimide is dissolved in an aqueous sodium hydroxide solution. trans-1,3-dichloropropene is then added dropwise at room temperature. The resulting product, 2-(3-chloroallyloxy)isoindoline-1,3-dione, is isolated by filtration.[6]

-

Hydrolysis: The 2-(3-chloroallyloxy)isoindoline-1,3-dione is hydrolyzed by heating in a hydrochloric acid solution. After filtration to remove the phthalic acid byproduct, the aqueous solution contains the hydrochloride salt of this compound. The final product can be isolated by evaporation of the water or used as an aqueous solution.[6]

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the direct synthesis of this compound.

Caption: Multi-step synthesis workflow via N-Hydroxyphthalimide.

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the -O-NH₂ functionality into molecules, which can then be further elaborated. Its primary applications are in the agrochemical and pharmaceutical sectors.

-

Agrochemicals: It is a key intermediate in the synthesis of certain herbicides and plant growth regulators.[1] For example, it is used in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether.[1]

-

Pharmaceuticals: The unique structural features of this compound make it an attractive starting material for the development of new antimicrobial agents.[1] The chloroallyl and hydroxylamine groups provide handles for a variety of chemical transformations to generate diverse molecular scaffolds for biological screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Hazard Information

| Hazard | Description | Source(s) |

| GHS Pictogram | GHS06 (Toxic) | |

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Statements | P264, P270, P301+P310, P321, P330, P405, P501 |

Handling Recommendations:

-

Always work in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with important applications in the development of new agrochemicals and pharmaceuticals. While its handling requires care due to its toxicity, its utility in constructing complex molecules makes it an important tool for synthetic chemists. This guide has provided a summary of its properties, detailed synthesis protocols, and safety information to aid researchers in its safe and effective use.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:87851-77-2 | Chemsrc [chemsrc.com]

- 5. 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 6. CN105348139A - Synthetic process of O-3-chloro-2-propenyl hydroxylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to O-(3-Chloroallyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of O-(3-Chloroallyl)hydroxylamine, a versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agricultural industries.[1]

Chemical Structure and Identification

This compound, also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is characterized by a hydroxylamine functional group linked via an oxygen atom to a 3-chloroallyl group.[1] The "(E)" designation indicates the trans configuration of the substituents across the carbon-carbon double bond.

Caption: 2D Structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This compound is typically a colorless to pale yellow liquid and requires specific storage conditions to maintain its stability.[1][2]

| Property | Value | Source(s) |

| CAS Number | 87851-77-2 | [1][3][4] |

| Molecular Formula | C₃H₆ClNO | [1][3][5] |

| Molecular Weight | 107.54 g/mol | [1][3][5] |

| Appearance | Clear, colorless oil or liquid | [1] |

| Boiling Point | 170-209 °C at 760 mmHg | [6] |

| Melting Point | 180 °C (for hydrochloride salt) | [6] |

| Density | ~1.295 g/cm³ (for hydrochloride salt) | [6] |

| Purity | ≥95% | [3] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. Soluble in water. | |

| Storage | Store in freezer (-20°C) under an inert atmosphere, protected from light. | [3] |

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate. Its preparation is often achieved via the O-alkylation of a hydroxylamine derivative with an appropriate chloroallyl source.[1] A detailed, multi-step synthesis protocol for its hydrochloride salt is described in patent literature, providing a scalable method for its production.[7]

Experimental Protocol: Synthesis of O-(trans-chloroallyl)hydroxylamine hydrochloride [7]

This protocol is adapted from patent EP0440582A1, which details a robust process for preparing O-substituted hydroxylamines.

Step 1: Formation of Ethyl Acetohydroximate

-

Pass 102 g of hydrogen chloride gas into a mixture of 116.6 g of acetonitrile and 125.6 g of absolute ethanol in 270 g of toluene over two hours, maintaining the temperature between +12 to +15 °C.

-

Stir the resulting suspension for 22 hours at +20 to +25 °C.

-

Cool the mixture to -10 °C and add 234.4 g of sodium hydrogen carbonate.

-

Add a solution of 207.6 g of hydroxylamine sulfate in 630 ml of water dropwise over one hour at -10 to -5 °C.

-

Allow the mixture to warm to room temperature and separate the aqueous phase. The organic phase contains the ethyl acetohydroximate intermediate in toluene.

Step 2: O-Alkylation with trans-1,3-Dichloropropene

-

To the organic phase from Step 1, add 3.2 g of tetrabutylammonium bromide.

-

Add 115.7 g of trans-1,3-dichloropropene dropwise over 30 minutes, maintaining the temperature at +60 to +65 °C.

-

Heat the mixture to +70 to +75 °C for 3 hours.

-

Cool the reaction to room temperature and separate the aqueous phase. The organic phase now contains O-(trans-chloroallyl)acethydroximic acid ethyl ester.

Step 3: Hydrolysis to O-(trans-chloroallyl)hydroxylamine hydrochloride

-

Extract the organic phase from Step 2 twice with 250 ml of water.

-

Add the washed organic phase dropwise over 2.5 hours to a solution of 102.4 g of 32% hydrochloric acid in 54 ml of water, maintaining the temperature at +20 to +30 °C.

-

Heat the mixture to +40 to +45 °C for 2.5 hours.

-

Cool to room temperature and separate the aqueous phase. This aqueous solution contains the final product, O-(trans-chloroallyl)hydroxylamine hydrochloride. The product can be isolated by evaporation of the water.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemscene.com [chemscene.com]

- 4. O-((2E)-3-Chloro-2-propen-1-yl)hydroxylamine | C3H6ClNO | CID 158058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

An In-depth Technical Guide to O-(3-Chloroallyl)hydroxylamine

This technical guide provides a comprehensive overview of O-(3-Chloroallyl)hydroxylamine, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties of this compound

This compound, also known by its systematic name (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a key reagent in organic synthesis.[1] Its utility is primarily in the production of agrochemicals, such as herbicides and plant growth regulators, and as an intermediate in the synthesis of pharmaceuticals.[1][2]

Below is a summary of its key quantitative data:

| Property | Value | Source |

| Molecular Formula | C₃H₆ClNO | [1][3][4][5][6] |

| Molecular Weight | 107.54 g/mol | [1][3][4][6] |

| CAS Number | 87851-77-2 | [1][3][5] |

| Boiling Point | 209 °C | [1][5] |

| Flash Point | 80 °C | [1][5] |

| Density | 1.155 g/mL | [5][7] |

| pKa | 3.80 ± 0.70 (Predicted) | [1][5] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [1][5] |

| Storage Temperature | Below -20°C, under an inert atmosphere | [1][5][8] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of trans-1,3-dichloropropene with hydroxylamine.[1][9] The hydrochloride salt of the product is often the direct output of this synthesis.[1]

This protocol is based on a general process described for the synthesis of O-substituted hydroxylamines.[9]

Materials:

-

trans-1,3-Dichloropropene

-

Hydroxylamine sulfate

-

Sodium hydroxide

-

Toluene

-

Acetonitrile

-

Ethanol

-

Hydrogen chloride (gas)

-

Sodium hydrogen carbonate

-

Tetrabutylammonium bromide (as a phase-transfer catalyst)

-

Dilute hydrochloric acid

Procedure:

-

Preparation of Ethyl Acetimidate Hydrochloride: Acetonitrile and ethanol are reacted in toluene in the presence of hydrogen chloride gas to form a suspension of ethyl acetimidate hydrochloride.

-

Formation of Ethyl Acethydroximate: The resulting suspension is added to an ice-cooled aqueous suspension of sodium hydrogen carbonate. An aqueous solution of hydroxylamine sulfate is then added at a temperature of -20 to -5 °C. After warming to room temperature, the aqueous phase is separated, yielding a toluene solution of ethyl acethydroximate.

-

O-Alkylation: To the toluene solution, an aqueous solution of sodium hydroxide and tetrabutylammonium bromide are added. trans-1,3-Dichloropropene (96% content) is then added dropwise over 30 minutes while maintaining the temperature at +60 to +65 °C.

-

Reaction Completion and Work-up: The mixture is heated to +70 to +75 °C for 3 hours. After cooling to room temperature, the aqueous phase is separated. The organic phase, containing the O-(trans-chloroallyl)acethydroximic acid ethyl ester, is washed twice with water.

-

Hydrolysis: The O-(trans-chloroallyl)acethydroximic acid ethyl ester is hydrolyzed by stirring with dilute hydrochloric acid.

-

Isolation: The aqueous phase containing the hydrochloride salt of this compound is separated. The product can be isolated by evaporating the water under reduced pressure.

Caption: Synthesis workflow for this compound Hydrochloride.

Applications in Synthesis

This compound is a valuable reagent for creating more complex molecules. A notable application is in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, which is utilized as a herbicide and plant growth regulator.[1] Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and oxime formation.[1]

Caption: General reaction pathway illustrating the use of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | CAS#:87851-77-2 | Chemsrc [chemsrc.com]

- 8. 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 9. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

Synthesis of O-(3-Chloroallyl)hydroxylamine from trans-1,3-Dichloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing O-(3-Chloroallyl)hydroxylamine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, from trans-1,3-dichloropropene. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound, specifically the (E)-isomer also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a valuable reagent in organic synthesis.[1] Its chemical structure, featuring a reactive hydroxylamine moiety and a chloroallyl group, makes it a versatile building block for creating more complex molecules, such as herbicides and plant growth regulators.[1] This guide focuses on its synthesis from trans-1,3-dichloropropene, exploring the prevalent chemical pathways to achieve this transformation.

Synthetic Pathways

Two primary synthetic strategies have been reported for the preparation of this compound from trans-1,3-dichloropropene:

-

Direct O-alkylation of Hydroxylamine: This method involves the direct reaction of hydroxylamine with trans-1,3-dichloropropene under controlled conditions.

-

Two-Step Synthesis via an Oxime Intermediate: This approach involves the protection of hydroxylamine as a ketoxime, followed by O-alkylation with trans-1,3-dichloropropene and subsequent deprotection via hydrolysis to yield the desired product. A similar two-step process involving an acethydroximic acid ethyl ester intermediate has also been described.

The following sections provide a detailed analysis of these methods.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data associated with the different synthetic routes, allowing for an easy comparison of reaction conditions and yields.

Table 1: Direct O-Alkylation of Hydroxylamine

| Parameter | Value | Reference |

| Temperature | 20°C to 75°C | [1] |

| Catalyst | Hydrochloric Acid | [1] |

| Product Form | Hydrochloride Salt | [1] |

Table 2: Two-Step Synthesis via O-(trans-chloroallyl)acethydroximic acid ethyl ester

| Step | Parameter | Value | Reference |

| 1. O-Alkylation | Temperature | +60°C to +75°C | [2] |

| Reactants | Ethyl acethydroximate, trans-1,3-dichloropropene | [2] | |

| Catalyst | Tetrabutylammonium bromide | [2] | |

| Duration | 3 hours | [2] | |

| 2. Hydrolysis | Temperature | +20°C to +45°C | [2] |

| Reagent | 32% Hydrochloric Acid | [2] | |

| Duration | 5 hours | [2] | |

| Overall Yield | 87.5% (as hydrochloride salt) | [2] |

Table 3: Two-Step Synthesis via O-(3-Cl-2-propenyl) ketoxime ether

| Step | Parameter | Value | Reference |

| 1. O-Alkylation | Temperature | 20°C to 50°C | [3] |

| Reactants | Ketoxime, trans-1,3-dichloropropene | [3] | |

| Solvent | Dimethyl sulfoxide (DMSO) | [3] | |

| Base | Alkali metal hydroxide | [3] | |

| Duration | 1 to 3 hours | [3] | |

| 2. Hydrolysis | Reagent | Hydrochloric Acid | [3] |

| Overall Yield | 80.9% to 84.2% (as hydrochloride salt) | [3] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes.

Synthesis via O-(trans-chloroallyl)acethydroximic acid ethyl ester Intermediate

This process involves the O-alkylation of ethyl acethydroximate followed by acidic hydrolysis.

Step 1: Synthesis of O-(trans-chloroallyl)acethydroximic acid ethyl ester

-

Prepare a suspension of ethyl acethydroximate in a suitable organic solvent such as toluene.

-

Add tetrabutylammonium bromide as a phase-transfer catalyst.

-

Add trans-1,3-dichloropropene (96% content) dropwise to the reaction mixture over 30 minutes while maintaining the temperature between +60°C and +65°C.[2]

-

After the addition is complete, heat the mixture to a temperature of +70°C to +75°C for 3 hours.[2]

-

Cool the reaction mixture to room temperature and separate the aqueous phase.

-

The organic phase, containing the O-(trans-chloroallyl)acethydroximic acid ethyl ester, is then washed twice with water.[2]

Step 2: Hydrolysis to this compound Hydrochloride

-

Prepare a solution of 32% hydrochloric acid in water.

-

Add the organic phase from the previous step dropwise to the hydrochloric acid solution over 2.5 hours, maintaining the temperature between +20°C and +30°C.[2]

-

Heat the reaction mixture to a temperature of +40°C to +45°C for 2.5 hours.[2]

-

Allow the mixture to cool to room temperature and separate the aqueous phase.

-

The resulting aqueous solution contains O-(trans-chloroallyl)hydroxylamine hydrochloride. The final product can be isolated by evaporation of the water.[2]

Synthesis via O-(3-Cl-2-propenyl) ketoxime ether Intermediate

This method utilizes a ketoxime as a protecting group for hydroxylamine.

Step 1: Synthesis of O-(3-Cl-2-propenyl) ketoxime ether

-

In a reaction vessel, add a ketoxime (e.g., acetone oxime), dimethyl sulfoxide (DMSO), and an alkali metal hydroxide (e.g., sodium hydroxide). The molar ratio of alkali metal hydroxide to ketoxime should be between 1.1:1 and 1.45:1.[3]

-

Heat the mixture to a temperature between 30°C and 50°C.[3]

-

Begin the dropwise addition of trans-1,3-dichloropropene. The molar ratio of trans-1,3-dichloropropene to the ketoxime should be between 1.05:1 and 1.3:1.[3]

-

After the addition is complete, maintain the reaction temperature between 20°C and 50°C and stir for 1 to 3 hours.[3]

-

Cool the reaction to room temperature.

-

Add an extraction solvent to separate the O-(3-Cl-2-propenyl) ketoxime ether.[3]

Step 2: Hydrolysis to this compound Hydrochloride

-

Mix the isolated O-(3-Cl-2-propenyl) ketoxime ether with hydrochloric acid.[3]

-

Perform vacuum rectification to obtain O-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.[3]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic procedures.

Conclusion

The synthesis of this compound from trans-1,3-dichloropropene can be effectively achieved through multiple synthetic routes. The choice between a direct reaction and a two-step process involving a protected intermediate will depend on factors such as desired purity, scalability, and available starting materials. The two-step methods, while more complex, offer the potential for higher yields and easier purification of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide on (E)-O-(3-Chloro-2-propenyl)hydroxylamine

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for (E)-O-(3-Chloro-2-propenyl)hydroxylamine and its more common hydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, where this compound serves as a key intermediate.[1]

Chemical Structure and Properties

(E)-O-(3-Chloro-2-propenyl)hydroxylamine is a substituted hydroxylamine derivative. The "(E)" designation indicates the trans configuration of the substituents across the carbon-carbon double bond. It is frequently prepared and handled as its hydrochloride salt to improve stability.[2][3][4]

Table 1: General Properties

| Property | Value |

| Chemical Formula | C₃H₆ClNO |

| Molecular Weight | 107.54 g/mol |

| Hydrochloride Salt Formula | C₃H₇Cl₂NO |

| Hydrochloride Salt MW | 144.00 g/mol [1][3][4][5] |

| Appearance (HCl salt) | White powder[5] |

| Melting Point (HCl salt) | 160-178 °C (Varies with purity)[2] |

Experimental Protocols: Synthesis

The synthesis of (E)-O-(3-Chloro-2-propenyl)hydroxylamine hydrochloride typically involves a two-step process: O-alkylation of a protected hydroxylamine (such as a ketoxime) followed by deprotection via acidic hydrolysis.[2][6][7][8]

Protocol: Synthesis via Acetone Oxime

-

Step 1: Synthesis of (E)-Acetone Oxime O-(3-chloro-2-propenyl) ether

-

In a reaction vessel, dissolve acetone oxime in a suitable solvent such as cyclohexane.[2]

-

Add (E)-1,3-dichloropropene to the mixture.

-

Slowly add a base (e.g., sodium hydroxide) while maintaining the temperature.

-

After the reaction is complete, the organic phase is separated, washed, and dried. The solvent is then removed under reduced pressure to yield the crude (E)-acetone oxime O-(3-chloro-2-propenyl) ether.

-

-

Step 2: Hydrolysis to (E)-O-(3-Chloro-2-propenyl)hydroxylamine Hydrochloride

-

The crude ether from Step 1 is mixed with hydrochloric acid (e.g., 36% by weight).[2]

-

The mixture is distilled under reduced pressure. During distillation, acetone and dilute hydrochloric acid are removed, and the hydroxylamine hydrochloride salt crystallizes out of the solution.[2]

-

The solid product is separated by filtration.

-

To remove residual hydrochloric acid, the solid can be treated with a solvent like toluene or cyclohexane and subjected to azeotropic distillation.[2]

-

The final product, (E)-O-(3-Chloro-2-propenyl)hydroxylamine hydrochloride, is then dried under vacuum.[2]

-

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic analysis.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra, the following data are predicted based on the known structure and typical values for similar functional groups.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted for the free base form in a solvent like CDCl₃. The hydrochloride salt would show similar patterns, though chemical shifts might be slightly altered, and the NH₂ protons would be exchangeable with D₂O.

Table 2: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₂-O- | ~4.4 | Doublet | 2H |

| =CH-CH₂- | ~5.9 | Multiplet (dt) | 1H |

| =CH-Cl | ~6.2 | Multiplet (dt) | 1H |

| -NH₂ | ~5.5 | Broad Singlet | 2H |

3.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show three distinct signals corresponding to the three carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₂-O- | 70 - 80 |

| =C H-CH₂- | 125 - 135 |

| =C H-Cl | 120 - 130 |

Note: Carbons attached to electronegative atoms like chlorine and oxygen are deshielded and appear at higher chemical shifts (downfield).[9][10][11]

3.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxylamine | N-H stretch | 3200 - 3400 | Medium, Broad |

| Alkene | C-H stretch | 3020 - 3100 | Medium |

| Alkene | C=C stretch | ~1650 | Medium-Weak |

| Alkene (trans) | C-H bend (out-of-plane) | ~965 | Strong |

| Ether | C-O stretch | 1000 - 1250 | Strong |

| Haloalkene | C-Cl stretch | 600 - 800 | Strong |

The broadness of the N-H stretch is due to hydrogen bonding.[12][13][14][15]

3.4. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. For the free base (C₃H₆ClNO).

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Notes |

| [M]⁺ | 107/109 | Molecular ion peak, showing a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| [M-Cl]⁺ | 72 | Loss of a chlorine radical. |

| [C₃H₄Cl]⁺ | 75/77 | Fragmentation at the O-CH₂ bond. |

Note: The analysis of hydroxylamine derivatives by mass spectrometry can sometimes be complex due to their reactivity.[16][17][18]

References

- 1. nbinno.com [nbinno.com]

- 2. US5585520A - Process for the preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]

- 3. Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | C3H7Cl2NO | CID 158057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | C3H7Cl2NO | CID 6440696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (E)-O-(3-CHLORO-2-PROPENYL)HYDROXYLAMINE HYDROCHLORIDE | 96992-71-1 [chemicalbook.com]

- 7. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

- 8. CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Solubility of O-(3-Chloroallyl)hydroxylamine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding of O-(3-Chloroallyl)hydroxylamine's solubility in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines a robust experimental protocol for solubility determination, and provides a clear visual workflow to guide laboratory practices.

Introduction

This compound, with the CAS number 87851-77-2, is a hydroxylamine derivative that serves as a valuable reagent in various organic synthesis applications, particularly in the pharmaceutical and agricultural sectors.[1] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties, most notably its solubility in common organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

This guide addresses the current landscape of solubility data for this compound. While comprehensive experimental quantitative data remains limited in publicly accessible literature, this document compiles the existing qualitative information and provides a framework for its empirical determination.

Current Solubility Data for this compound

A review of available literature and chemical databases indicates a lack of specific, experimentally determined quantitative solubility data for this compound in a range of organic solvents. The existing information is primarily qualitative and, in some instances, presents conflicting descriptions.

Qualitative Solubility Data

The table below summarizes the qualitative solubility descriptions found in various sources. The inconsistencies highlight the necessity for direct experimental verification.

| Solvent | Solubility Description | Source(s) |

| Water | Soluble / Readily Soluble | N/A |

| Water | Limited water solubility | N/A |

| Organic Solvents | Soluble / Miscible | N/A |

| Polar Organic Solvents | Good solubility | N/A |

| Chloroform | Slightly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1] |

Predicted Aqueous Solubility

Computational models have been used to estimate the aqueous solubility of this compound. It is crucial to note that these are theoretical predictions and not experimentally validated values.

| Parameter | Predicted Value | Unit | Source |

| LogS | -0.55 | N/A | N/A |

| Solubility | 30.2 / 31.6 | mg/mL | N/A |

| Solubility | 0.281 / 0.294 | mol/L | N/A |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is essential. The following methodology provides a reliable approach for determining the solubility of this compound, a liquid solute, in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF, toluene, hexane) of analytical grade

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vials with screw caps (e.g., 10 mL glass vials)

-

Micropipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the analyte's properties.

-

Volumetric flasks and appropriate glassware for standard solution preparation.

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow any undissolved solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a micropipette. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While there is a notable absence of published quantitative solubility data for this compound in organic solvents, this guide provides a clear and actionable path forward for researchers. By consolidating the available qualitative information and presenting a detailed experimental protocol, this document empowers scientific professionals to generate the necessary data to advance their research and development efforts. The adoption of a standardized methodology will contribute to a more robust and comparable dataset within the scientific community.

References

In-depth Technical Guide on the Stability and Storage of O-(3-Chloroallyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(3-Chloroallyl)hydroxylamine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Physicochemical Properties

This compound is a clear, colorless oil with the following properties:

| Property | Value |

| Molecular Formula | C₃H₆ClNO |

| Molecular Weight | 107.54 g/mol |

| Boiling Point | 209°C at 760 mmHg |

| Flash Point | 80°C |

Thermal Stability

Thermal stability is a critical parameter for the safe handling and storage of this compound. Studies have shown that this compound undergoes exothermic decomposition upon heating.

A key study investigating the thermal decomposition behavior of O-(3-chloro-2-propenyl)-hydroxylamine revealed a starting decomposition temperature range of 82–115 °C . The average specific heat of decomposition was determined to be 2663 J g⁻¹ [1]. The decomposition process is complex, occurring in multiple steps, with some stages exhibiting autocatalytic kinetics[1]. This suggests that once decomposition begins, it can accelerate, highlighting the importance of strict temperature control.

Table 1: Thermal Stability Data

| Parameter | Value | Reference |

| Decomposition Temperature | 82–115 °C | [1] |

| Average Specific Heat | 2663 J g⁻¹ | [1] |

Storage Conditions

Based on its thermal lability and potential for degradation, the following storage conditions are recommended to maintain the integrity of this compound:

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (4°C) or Frozen (-20°C) | To minimize thermal decomposition and maintain stability over time. |

| Atmosphere | Inert Atmosphere (e.g., Nitrogen or Argon) | To prevent oxidative degradation. |

| Light | Protect from Light | To prevent photochemical degradation. |

| Container | Tightly Sealed, Dry Container | To prevent hydrolysis from atmospheric moisture and ensure containment. |

Several chemical suppliers corroborate these recommendations, advising storage in a freezer under an inert atmosphere.

Stability in Solution (Hydrolysis)

Given the presence of the hydroxylamine and chloroallyl functional groups, this compound is likely susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, it is recommended to use this reagent in anhydrous solvents and to avoid prolonged exposure to aqueous environments, especially at extreme pH values.

Photostability

Direct photostability studies on this compound have not been identified. However, the herbicide clethodim, which contains the O-(3-chloroallyl)oxyimino moiety derived from this intermediate, is known to be susceptible to photolysis. The aqueous photolytic half-life of clethodim is between 1.7 and 9.6 days. This suggests that the chloroallyl portion of the molecule may be sensitive to UV light. Therefore, it is crucial to protect this compound and its solutions from light to prevent photochemical degradation.

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not published, a general approach based on established guidelines for drug substance stability testing (e.g., ICH Q1A) can be adapted. This would typically involve a forced degradation study.

Forced Degradation Study Protocol (General Framework)

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., below its decomposition temperature, such as 70°C).

-

Photodegradation: Expose a solution sample to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acid and base-stressed samples.

-

Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Stability-Indicating HPLC Method (Hypothetical)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to resolve the parent compound from its more polar or non-polar degradants.

-

Detection: UV detection at a wavelength where this compound and its potential degradants absorb.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method would be demonstrated by its ability to resolve the main peak from those of the degradation products generated during the forced degradation study.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

References

The Electrophilic Character of O-(3-Chloroallyl)hydroxylamine: A Technical Guide to its Reactivity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(3-Chloroallyl)hydroxylamine, a versatile bifunctional molecule, exhibits significant electrophilic character, rendering it a valuable reagent in organic synthesis. This technical guide provides an in-depth analysis of its electrophilic nature, focusing on its key reactions, including nucleophilic substitution and oxime ether formation. Detailed experimental protocols for its synthesis and a prominent industrial application in the synthesis of the herbicide clethodim are presented. Furthermore, this document elucidates the mechanistic pathways of its primary reactions through structured diagrams, offering a comprehensive resource for researchers in synthetic chemistry, agrochemicals, and drug development.

Introduction

This compound, systematically named (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a chemical intermediate of significant interest due to its dual functionality. The presence of a hydroxylamine group and a reactive chloroallyl moiety imparts both nucleophilic and electrophilic characteristics to the molecule. However, its utility in synthetic chemistry predominantly stems from the electrophilic nature of the allyl group, which readily participates in a variety of substitution reactions. This guide will focus on the electrophilic reactivity of this compound, providing a detailed overview of its synthetic applications, reaction mechanisms, and experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 87851-77-2 | [1][2] |

| Molecular Formula | C₃H₆ClNO | [1][3] |

| Molecular Weight | 107.54 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 209 °C at 760 mmHg | [1][2] |

| Flash Point | 80 °C | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. Soluble in water and organic solvents. | [1] |

| Storage | Store in a freezer under an inert atmosphere, protected from light. | [2][3] |

Electrophilic Reactions of this compound

The primary electrophilic reactivity of this compound is centered on the allylic carbon bearing the chlorine atom. This C-Cl bond is activated for nucleophilic attack due to the electron-withdrawing nature of the chlorine and the potential for delocalization of charge in the transition state. The principal electrophilic reactions are nucleophilic substitution and oxime ether formation.

Nucleophilic Substitution

This compound readily undergoes nucleophilic substitution reactions where the chloride ion acts as a leaving group. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse range of substituted hydroxylamine derivatives.

A general representation of the nucleophilic substitution reaction is depicted below:

Caption: General Nucleophilic Substitution Reaction.

While specific quantitative data for a wide range of nucleophiles is not extensively reported in publicly available literature, the reaction is synthetically viable with various nucleophiles such as amines, thiols, and carbanions.

Oxime Ether Formation in the Synthesis of Clethodim

A prominent and well-documented application showcasing the electrophilic nature of this compound is in the synthesis of the herbicide clethodim.[4] In this reaction, the hydroxylamine moiety of the molecule reacts with a ketone (a 1,3-cyclohexanedione derivative) to form an oxime ether. This transformation is a cornerstone of the manufacturing process for this widely used agrochemical.[1][4]

The overall reaction for the synthesis of clethodim is as follows:

Caption: Synthesis of Clethodim.

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups of the dione, followed by dehydration to form the oxime ether.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound is through the reaction of trans-1,3-dichloropropene with a hydroxylamine derivative, followed by hydrolysis. A detailed procedure is described in patent EP0440582A1.[5]

Table 2: Synthesis of this compound Hydrochloride

| Step | Procedure | Reactants | Conditions | Yield |

| 1 | Formation of O-(trans-chloroallyl)acethydroximic acid ethyl ester | Ethyl acetohydroximate, trans-1,3-dichloropropene, Sodium hydroxide, Tetrabutylammonium bromide (catalyst) | Toluene/Water, 60-75 °C, 3 hours | Not specified for this intermediate |

| 2 | Hydrolysis to O-(trans-chloroallyl)hydroxylamine hydrochloride | O-(trans-chloroallyl)acethydroximic acid ethyl ester, Hydrochloric acid | Water, 20-45 °C, 2.5 hours | 87.5% (based on trans-1,3-dichloropropene) |

Detailed Protocol adapted from EP0440582A1[5]:

-

Preparation of the Hydroximate Solution: A solution of ethyl acetohydroximate is prepared in toluene.

-

Alkylation: To this solution, an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide are added. trans-1,3-Dichloropropene is then added dropwise at 60-65 °C. The mixture is heated to 70-75 °C for 3 hours. After cooling, the aqueous phase is separated. The organic phase, containing O-(trans-chloroallyl)acethydroximic acid ethyl ester, is washed with water.

-

Hydrolysis: The organic phase is added dropwise to a solution of 32% hydrochloric acid in water at 20-30 °C over 2.5 hours. The reaction mixture is then heated to 40-45 °C for 2.5 hours.

-

Work-up: After cooling to room temperature, the aqueous phase is separated. This aqueous solution contains O-(trans-chloroallyl)hydroxylamine hydrochloride. The product can be isolated by evaporation of the water.

Synthesis of Clethodim

The synthesis of clethodim involves the reaction of O-(3-chloro-2-propen-1-yl)hydroxylamine with 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione.[1]

Table 3: Synthesis of Clethodim

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione | O-(3-chloro-2-propen-1-yl)hydroxylamine | None | 25-45 °C | 2 hours | >95% purity | [1] |

| 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione | O-(3-chloro-2-propen-1-yl)hydroxylamine | Petroleum ether | 55-60 °C | 4 hours | ~87% | [2] |

Detailed Protocol adapted from TREA (2023)[1]:

-

Reaction Setup: In a reaction flask, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is charged.

-

Addition of Hydroxylamine: O-(3-chloro-2-propen-1-yl)hydroxylamine is added dropwise over 15 minutes at a temperature of 25-30 °C.

-

Reaction: The resulting mixture is stirred for 2 hours at 40-45 °C.

-

Work-up: After completion, the reaction is cooled to 20-25 °C. A 10% sodium hydroxide solution is added, and the mixture is stirred for 30 minutes. The aqueous layer is then acidified with 10% HCl, and the product is extracted with toluene. The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield clethodim.

Mechanistic Insights and Workflow Diagrams

General Mechanism of Nucleophilic Substitution (S_N2)

The reaction of this compound with a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This involves a single transition state where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the chloride leaving group.

Caption: S_N2 Mechanism Workflow.

Workflow for the Synthesis of Clethodim

The synthesis of clethodim from its key intermediates involves a condensation reaction to form the oxime ether.

Caption: Experimental Workflow for Clethodim Synthesis.

Applications in Drug Development and Agrochemicals

The primary documented application of this compound is in the agrochemical industry as a key intermediate for herbicides of the cyclohexanedione class, such as clethodim.[4] These herbicides are inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.

In the pharmaceutical sector, the hydroxylamine functionality is a known pharmacophore and can be found in various drug candidates. The ability to introduce the chloroallyl group via this compound allows for further synthetic modifications, potentially leading to the development of new therapeutic agents. Its potential as a building block for novel antimicrobial agents has been noted, though specific examples are not widely published.[1]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is classified as toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Waste should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[1]

Conclusion

This compound is a valuable synthetic intermediate whose electrophilic nature is central to its utility. The chloroallyl group provides a reactive site for nucleophilic attack, enabling the synthesis of a variety of substituted hydroxylamine derivatives. Its most significant application to date is in the large-scale production of the herbicide clethodim, a process that relies on the formation of an oxime ether. This guide has provided a comprehensive overview of the electrophilic reactions of this compound, including detailed experimental protocols and mechanistic diagrams, to serve as a valuable resource for chemists in academia and industry. Further exploration of its reactivity with a broader range of nucleophiles could unveil new synthetic pathways and applications in drug discovery and materials science.

References

- 1. A PROCESS FOR PREPARATION OF CLETHODIM | TREA [trea.com]

- 2. CN101575307A - Synthetic method of clethodim - Google Patents [patents.google.com]

- 3. Clethodim synthesis - chemicalbook [chemicalbook.com]

- 4. CN104418778A - Practical synthetic method for clethodim intermediate - Google Patents [patents.google.com]

- 5. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

Predicted pKa value of O-(3-Chloroallyl)hydroxylamine

An In-depth Technical Guide on the Predicted pKa of O-(3-Chloroallyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive analysis of the predicted pKa value of this compound, an important reagent in organic synthesis. We delve into the structural factors governing its acidity, compare it with related compounds, and outline the computational and experimental methodologies for pKa determination. This guide serves as a technical resource for researchers utilizing this compound in medicinal chemistry and other scientific endeavors.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 87851-77-2, is a hydroxylamine derivative featuring a 3-chloroallyl group attached to the oxygen atom.[1] Its unique structure makes it a valuable intermediate in the synthesis of various organic molecules, including those with potential applications in the pharmaceutical and agricultural sectors.[1] Understanding its ionization state at physiological pH is paramount for predicting its behavior in biological systems, making its pKa value a subject of significant interest.

The pKa of a molecule describes its tendency to donate or accept a proton. For a compound like this compound, the relevant pKa is that of its conjugate acid, where the nitrogen atom of the hydroxylamine group is protonated. A lower pKa value for the conjugate acid corresponds to a weaker base.

Predicted pKa Value

The pKa of a compound can be estimated using various computational algorithms that analyze the molecule's structure and electronic properties. These predictions are valuable for preliminary assessments before a compound is synthesized or when experimental determination is challenging.

One computationally predicted pKa value for this compound is 3.80 ± 0.70 .[1] This value indicates that this compound is a significantly weaker base than simple amines or even the parent hydroxylamine molecule.

Data Summary

For comparative purposes, the predicted pKa of this compound is presented alongside the experimental pKa of its parent compound, hydroxylamine.

| Compound | Predicted pKa (Conjugate Acid) | Experimental pKa (Conjugate Acid) |

| This compound | 3.80 ± 0.70[1] | Not available |

| Hydroxylamine (NH₂OH) | - | 5.94 - 6.03[2][3] |

Structural Factors Influencing Acidity

The predicted pKa value of this compound is a direct consequence of its molecular structure. The interplay of inductive and resonance effects governs the electron density on the nitrogen atom, which in turn determines its basicity.

-

The Hydroxylamine Moiety : The oxygen atom adjacent to the nitrogen in the hydroxylamine group is highly electronegative. It exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, making hydroxylamine a weaker base than ammonia. This is reflected in the pKa of protonated hydroxylamine (~6.0) being much lower than that of the ammonium ion (~9.2).[4]

-

The O-(3-Chloroallyl) Substituent :

-

Alkylation Effect : The substitution of the hydroxyl hydrogen with an alkyl group (in this case, the 3-chloroallyl group) further decreases the basicity.[5]

-

Inductive Effect of Chlorine : The key feature of the substituent is the chlorine atom. As a halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the three-carbon chain to the oxygen and, subsequently, to the nitrogen atom. This further depletes the electron density on the nitrogen, significantly reducing its basicity and thereby lowering the pKa of the conjugate acid.

-

The logical relationship of these influencing factors is depicted in the diagram below.

References

Key chemical reactions of O-(3-Chloroallyl)hydroxylamine

An In-depth Technical Guide to the Key Chemical Reactions of O-(3-Chloroallyl)hydroxylamine

Introduction

This compound, also identified by its CAS number 87851-77-2 and IUPAC name (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a versatile bifunctional reagent with significant applications in organic synthesis.[1] Its structure incorporates a nucleophilic hydroxylamine moiety and an electrophilic chloroallyl group, enabling a diverse range of chemical transformations.[1] This unique combination of reactive sites makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive overview of its synthesis, key chemical reactions, and experimental protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNO | [1][2] |

| Molecular Weight | 107.54 g/mol | [1][2] |

| Appearance | Clear, colorless liquid/oil | [1][3] |

| Boiling Point | 209 °C at 760 mmHg | [1][3] |

| Flash Point | 80 °C | [1] |

| pKa (predicted) | 3.80 ± 0.70 | [1] |

| Purity | ≥95% | [3][4] |

| Storage Conditions | Store in freezer (-20°C to 4°C), under inert atmosphere, protect from light | [1][4][5] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of a hydroxylamine derivative with a chloroallyl source. Two primary methods are highlighted in the literature.

Method 1: Direct Alkylation of Hydroxylamine

This method involves the direct reaction of hydroxylamine with trans-1,3-dichloropropene. The reaction is generally performed under acidic conditions and controlled temperatures to yield the hydrochloride salt of the target compound.[1][6]

Method 2: Protection-Alkylation-Deprotection Strategy

A more recent, high-yield method utilizes a protection strategy to avoid side reactions.[7] In this process, hydroxylamine is first reacted with methyl isobutyl ketone (MIBK) to form a stable methyl isobutyl ketoxime. This protected hydroxylamine is then reacted with 1,3-dichloropropene in the presence of a base. The final step involves acidic workup to deprotect the oxime and liberate the desired O-(3-chloro-2-propenyl) hydroxylamine. This method is reported to have high efficiency and purity (99.5% purity, 94.0% yield), making it suitable for industrial-scale production.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-O-(3-Chloroallyl)hydroxylamine | 87851-77-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 6. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 7. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

O-(3-Chloroallyl)hydroxylamine hydrochloride salt preparation

An In-depth Technical Guide to the Preparation of O-(3-Chloroallyl)hydroxylamine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound hydrochloride salt, a versatile reagent with applications in the pharmaceutical and agricultural sectors.[1] The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthetic pathways are provided to enhance understanding.

Synthetic Methodologies

The preparation of this compound hydrochloride can be achieved through several synthetic routes. The most common approaches involve the reaction of a hydroxylamine source with a 3-chloroallylating agent. These methods can be broadly categorized into direct synthesis and multi-step synthesis, often involving the protection of the hydroxylamine moiety.

1.1. Direct Synthesis from 1,3-Dichloropropene

A straightforward method involves the direct reaction of trans-1,3-dichloropropene with hydroxylamine.[1] This reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid, at controlled temperatures.[1] The final product is then isolated as the hydrochloride salt after extraction and purification.[1]

1.2. Multi-step Synthesis via Ketoxime Intermediate

A widely employed strategy involves a three-step process that utilizes a ketoxime as a protected form of hydroxylamine.[2] This method generally proceeds as follows:

-

Ketoxime Formation: A ketone is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) in the presence of a base to form a ketoxime.[2]

-

O-Alkylation: The ketoxime is then O-alkylated using a chloroallylating agent, such as trans-1,3-dichloropropene, in the presence of a base.[3]

-

Hydrolysis: The resulting O-(3-chloro-2-propenyl) ketoxime ether is hydrolyzed with an acid, typically hydrochloric acid, to yield the final this compound hydrochloride salt.[2][3]

1.3. Synthesis via N-acetyl Intermediate

Another approach involves the initial N-acetylation of hydroxylamine, followed by O-alkylation and subsequent deacetylation. The key steps are:

-

Reaction of ethyl acetate with hydroxylamine hydrochloride in the presence of a base.[4]

-

Addition of 1,3-dichloropropene to form N-acetyl-O-(3-chloro-2-propenyl) hydroxylamine.[4]

-

Hydrolysis of the N-acetyl group with hydrochloric acid to yield the desired product.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound and its hydrochloride salt.

Table 1: Synthesis via Ketoxime Intermediate

| Parameter | Value | Reference |

| Yield | 83.2% | [3] |

| Purity | 99.2% | [3] |

| Reactants | Ketoxime, Dimethyl sulfoxide, Alkali metal hydroxide, trans-1,3-dichloropropylene, Hydrochloric acid | [3] |

| Reaction Temperature (Alkylation) | 20-50 °C | [3] |

| Reaction Time (Alkylation) | 1-3 hours | [3] |

Table 2: Synthesis via Methyl Isobutyl Ketoxime Intermediate

| Parameter | Value | Reference |

| Yield | 94.2% | [4] |

| Purity | 99.1% | [4] |

| Reactants | Hydroxylamine sulfate, Methyl isobutyl ketone, 1,3-dichloropropene, Sodium hydroxide | [4] |

| Reaction Temperature (Ketoxime Formation) | 40-60 °C | [4] |

| Reaction Temperature (Alkylation) | 50-70 °C | [4] |

Table 3: Synthesis via O-(trans-chloroallyl)-acethydroximic acid ethyl ester Intermediate

| Parameter | Value | Reference |

| Yield | 87.5% (of aqueous solution) | [5] |

| Purity (after purification) | 98.5% | [5] |

| Reactants | Hydroxylamine sulfate, Ethyl acetate, Toluene, Sodium hydroxide, trans-1,3-dichloropropene, Hydrochloric acid | [5] |

| Reaction Temperature (Alkylation) | +50 to +80 °C | [5] |

| Reaction Temperature (Hydrolysis) | +40 to 45 °C | [5] |

Experimental Protocols

3.1. Protocol 1: Synthesis via Ketoxime and Dimethyl Sulfoxide [3]

-

Add ketoxime, dimethyl sulfoxide (3-20 times the weight of ketoxime), and an alkali metal hydroxide (molar ratio of 1.1-1.45:1 to ketoxime) to a reaction vessel.

-

Slowly add trans-1,3-dichloropropylene.

-

After the addition is complete, allow the reaction to proceed at 20-50 °C for 1-3 hours.

-

Cool the mixture to room temperature.

-

Extract the O-(3-Cl-2-propenyl) ketoxime ether with a suitable solvent.

-

Mix the extracted ether with hydrochloric acid and purify by decompression and rectification to obtain O-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.

3.2. Protocol 2: Synthesis via Methyl Isobutyl Ketoxime in a Microchannel Reactor [4]

-

Pass an aqueous solution of hydroxylamine sulfate through a treated 717 strongly-alkaline styrene anion exchange resin.

-

Pump the effluent and methyl isobutyl ketone into a first-stage microchannel reactor at a controlled temperature of 40-60 °C to form methyl isobutyl ketoxime.

-

Directly feed the effluent from the first stage into a second-stage microchannel reactor.

-

Simultaneously add 1,3-dichloropropene and a 30% sodium hydroxide solution to the second-stage reactor, maintaining a temperature of 50-70 °C.

-

After the reaction, separate the phases.

-

Extract the aqueous phase with methyl isobutyl ketone.

-

Combine the organic phases, wash with water, and perform azeotropic dehydration.

-

Recover the solvent to obtain the O-(3-chloro-2-propenyl) hydroxylamine product.

3.3. Protocol 3: Synthesis via N-acetyl Intermediate [4]

-

React ethyl acetate and hydroxylamine hydrochloride in an aqueous NaOH solution at room temperature for 1 hour.

-

Add 1,3-dichloropropene dropwise and stir the mixture under reflux at 60 °C for 2.5 hours.

-

Cool the mixture to room temperature and separate the layers, collecting the upper organic phase.

-

Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain N-acetyl-O-(3-chloro-2-propenyl) hydroxylamine.

-

Dissolve the intermediate in ethanol and add 35% industrial hydrochloric acid.

-

Stir vigorously at 50 °C, then remove the ethanol under reduced pressure.

-

Adjust the pH to 9 with a 28% NaOH aqueous solution.

-

Extract three times with ethyl acetate, collect the upper organic phase, and dry with anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the product O-(3-chloro-2-propenyl) hydroxylamine.

Mandatory Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]

- 3. CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 4. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

- 5. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with O-(3-Chloroallyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-Chloroallyl)hydroxylamine is a versatile bifunctional reagent that plays a significant role in the synthesis of novel organic molecules, particularly in the fields of medicinal chemistry and agrochemistry.[1] Its structure incorporates a reactive allylic chloride, susceptible to nucleophilic attack, and a hydroxylamine moiety, which can be further functionalized. This unique combination allows for the introduction of the allyloxylamino group into various molecular scaffolds, providing a valuable tool for the synthesis of diverse compound libraries. Applications include the preparation of new antimicrobial agents and herbicides.[1]

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with a range of common nucleophiles. It also includes a discussion of the reaction mechanism, quantitative data on expected yields, and safety precautions.

Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₆ClNO |

| Molecular Weight | 107.54 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 209 °C at 760 mmHg[1] |

| Storage | Store at 4°C, protect from light, under an inert atmosphere. |

Reaction Mechanism and Regioselectivity

The nucleophilic substitution on this compound, as a substituted allyl chloride, can proceed through two main pathways: direct substitution (Sₙ2) and allylic rearrangement (Sₙ2'). The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

-

Sₙ2 Pathway (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the chlorine atom, leading to the thermodynamically more stable product.

-

Sₙ2' Pathway (Allylic Rearrangement): The nucleophile attacks the terminal carbon atom of the double bond, resulting in a shift of the double bond and elimination of the chloride.

In many cases, a mixture of both regioisomers may be obtained. Careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.

Experimental Protocols

Materials and Equipment:

-

This compound (or its hydrochloride salt)

-

Selected nucleophile (e.g., amine, thiol, alcohol, sodium azide)

-

Anhydrous solvent (e.g., DMF, acetonitrile, THF)

-

Base (e.g., triethylamine, potassium carbonate, sodium hydride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

General Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is classified as toxic (GHS06) and harmful if swallowed (H301).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol describes a general procedure for the N-alkylation of amines with this compound.

Procedure:

-

To a solution of aniline (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 equiv.).

-

Add this compound hydrochloride (1.1 mmol, 1.1 equiv.) to the suspension.

-

Stir the reaction mixture at 60 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired O-(3-(phenylamino)allyl)hydroxylamine.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general method for the S-alkylation of thiols.

Procedure:

-

To a solution of thiophenol (1.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL), add triethylamine (1.2 mmol, 1.2 equiv.) at 0 °C.

-

Add a solution of this compound (1.1 mmol, 1.1 equiv.) in DMF (2 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield O-(3-(phenylthio)allyl)hydroxylamine.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (e.g., Phenol)

This protocol details the O-alkylation of alcohols or phenols. For less acidic alcohols, a stronger base like sodium hydride is recommended.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% in mineral oil, 1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL).

-